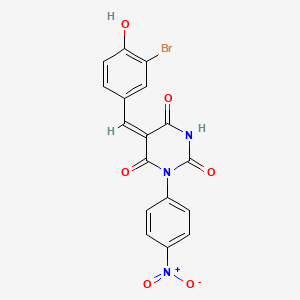
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea, also known as EMBI, is a chemical compound that has been widely studied for its potential applications in scientific research. EMBI is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
作用機序
The mechanism of action of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that phosphorylate proteins, which can activate or deactivate them. N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site on the kinase enzyme, which prevents the enzyme from phosphorylating its target proteins.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been shown to have anti-inflammatory and anti-cancer properties. N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has also been shown to inhibit the growth of certain types of bacteria, making it a potential candidate for use as an antibacterial agent.
実験室実験の利点と制限
One of the primary advantages of using N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea in laboratory experiments is its specificity for protein kinases. Because N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea binds to the ATP-binding site on kinase enzymes, it is highly selective for these enzymes and does not affect other cellular processes. However, one limitation of using N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea is its relatively low potency compared to other kinase inhibitors. This can make it difficult to achieve complete inhibition of kinase activity in some experiments.
将来の方向性
There are several potential future directions for research on N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea. One area of interest is the development of more potent N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea analogs that can achieve greater inhibition of protein kinases. Another area of interest is the study of the anti-inflammatory and anti-cancer properties of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea, which could lead to the development of new therapies for these diseases. Finally, the antibacterial properties of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea could be further explored to identify potential applications in the treatment of bacterial infections.
合成法
The synthesis of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea involves the reaction of 4-ethylphenyl isocyanate with 4-methoxybenzylamine in the presence of a catalyst. The resulting product is N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea, which can be purified through recrystallization or column chromatography. The synthesis of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been well-established in the literature, and it is considered to be a relatively straightforward process.
科学的研究の応用
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(4-ethylphenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-4-8-15(9-5-13)19-17(20)18-12-14-6-10-16(21-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXHAOSRIBQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)